(+-)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Introduction of the amino and chloro substituents via substitution reactions.
- Coupling of the triazolopyrimidine core with a cyclopentenyl derivative.
- Final reduction or oxidation steps to obtain the desired carbinol.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol can undergo various chemical reactions, including:
Oxidation: Conversion of the carbinol group to a carbonyl group.
Reduction: Reduction of the triazolopyrimidine ring or other functional groups.
Substitution: Replacement of the amino or chloro groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolopyrimidines.
Medicine: Potential therapeutic agent for diseases where triazolopyrimidines show activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, modulating their activity, and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol: can be compared with other triazolopyrimidines such as:
Uniqueness
The uniqueness of (±)-cis-(4-(5-Amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol lies in its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
122624-79-7 |
---|---|
Molecular Formula |
C10H11ClN6O |
Molecular Weight |
266.69 g/mol |
IUPAC Name |
[(1S,4R)-4-(5-amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C10H11ClN6O/c11-8-7-9(14-10(12)13-8)17(16-15-7)6-2-1-5(3-6)4-18/h1-2,5-6,18H,3-4H2,(H2,12,13,14)/t5-,6+/m1/s1 |
InChI Key |
ZDYCFRVFVWALAB-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C3=C(C(=NC(=N3)N)Cl)N=N2)CO |
Canonical SMILES |
C1C(C=CC1N2C3=C(C(=NC(=N3)N)Cl)N=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.